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Compound of Interest

Compound Name: Incb 18424

Cat. No.: B611002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

INCB018424, a potent and selective inhibitor of Janus kinases (JAKs), widely known as

ruxolitinib. This document is intended for researchers, scientists, and drug development

professionals, offering detailed data, experimental protocols, and pathway visualizations to

support further research and development efforts.

Core Concepts: Potency and Selectivity of
INCB018424
INCB018424 is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] Its

therapeutic efficacy in myeloproliferative neoplasms (MPNs) stems from its ability to modulate

the dysregulated JAK-STAT signaling pathway.[2] A critical aspect of its pharmacological profile

is its high selectivity for JAK1 and JAK2 over other kinases, which minimizes off-target effects

and contributes to its safety profile.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of INCB018424 has been quantified against a broad spectrum of kinases.

The half-maximal inhibitory concentration (IC50) values against the primary target kinases are

summarized below.
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Kinase IC50 (nM)
Selectivity Fold (vs.
JAK1)

Selectivity Fold (vs.
JAK2)

JAK1 3.3 1 0.85

JAK2 2.8 1.18 1

TYK2 19 5.76 6.79

JAK3 428 129.7 152.9

Data compiled from multiple sources.[3][4][5][6]

Broad Kinase Selectivity Profile (KINOMEscan)
To further elucidate the selectivity of INCB018424, a comprehensive screen was performed

against a panel of 456 kinases using the KINOMEscan® platform. The results from the HMS

LINCS dataset (LSM-1139) are summarized below, showing kinases with the highest affinity.

The data is presented as a percentage of the control, where a lower percentage indicates

stronger binding.
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Kinase Gene Symbol % of Control @ 1µM

JAK2 JAK2 0

JAK1 JAK1 0.5

TYK2 TYK2 2.5

ROCK2 ROCK2 10

MAP4K3 MAP4K3 12

MINK1 MINK1 13

TNIK TNIK 14

MAP4K5 MAP4K5 15

MAP4K2 MAP4K2 16

JAK3 JAK3 20

STK10 STK10 22

ACVR1B ACVR1B 23

MAP3K1 MAP3K1 24

FLT3 FLT3 25

TSSK1B TSSK1B 26

GSK3A GSK3A 27

GSK3B GSK3B 28

MAP2K1 MAP2K1 29

MAP2K2 MAP2K2 30

CDK2 CDK2 31

CDK5 CDK5 32

PKN1 PKN1 33

PKN2 PKN2 34
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PRKCA PRKCA 35

PRKCB PRKCB 36

This table represents a selection of kinases with the highest affinity for INCB018424 from the

KINOMEscan dataset. For a complete list, refer to the HMS LINCS data portal (Dataset ID:

20173).

Signaling Pathway Context
INCB018424 exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a

crucial cascade for transmitting signals from cytokines and growth factors to the nucleus,

thereby regulating gene expression involved in inflammation and hematopoiesis.[2]
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JAK-STAT Signaling Pathway and Inhibition by INCB018424
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Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424.
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Experimental Protocols
The determination of the kinase selectivity profile of INCB018424 relies on robust and validated

experimental methodologies. Below are detailed protocols for key assays used in its

characterization.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of a compound against a

purified kinase using a radiolabeled ATP.

Materials:

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)

Specific peptide substrate for each kinase

[γ-³³P]ATP

INCB018424 (serially diluted)

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35,

2 mM DTT)

96-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase and its specific peptide substrate in the

kinase assay buffer.

Add serial dilutions of INCB018424 or vehicle (DMSO) to the wells of a 96-well plate.

Add the kinase/substrate mixture to the wells.
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Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated

substrate.

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each concentration of INCB018424 and determine the

IC50 value by non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
HTRF assays are a non-radioactive alternative for measuring kinase activity and are well-suited

for high-throughput screening.

Materials:

Purified recombinant kinases

Biotinylated peptide substrate

INCB018424 (serially diluted)

ATP

HTRF Kinase Assay Buffer

Europium-labeled anti-phospho-specific antibody (donor)

Streptavidin-XL665 (acceptor)
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Low-volume 384-well plates

HTRF-compatible plate reader

Procedure:

Dispense serial dilutions of INCB018424 or vehicle (DMSO) into the wells of a 384-well

plate.

Add the kinase and biotinylated peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the optimized reaction time.

Stop the reaction and detect the phosphorylated product by adding a solution containing the

Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.

Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the

detection reagents.

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm

(acceptor) and 620 nm (donor).

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value from the

dose-response curve.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the kinase selectivity profile

of a compound like INCB018424.
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Experimental Workflow for Kinase Selectivity Profiling
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Caption: A generalized workflow for determining the kinase selectivity of a compound.
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This technical guide provides a detailed overview of the kinase selectivity profile of

INCB018424, supported by quantitative data, detailed experimental protocols, and informative

visualizations. This information is intended to be a valuable resource for the scientific

community in the ongoing research and development of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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